molecular formula C28H26O9 B12073515 Methyl 2,3,6-tri-o-benzoylhexopyranoside CAS No. 6344-46-3

Methyl 2,3,6-tri-o-benzoylhexopyranoside

Cat. No.: B12073515
CAS No.: 6344-46-3
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-UHFFFAOYSA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside is a compound commonly used in various scientific fields, including chemistry, biology, and medicine. It is a derivative of mannose, a simple sugar, and is characterized by the presence of three benzoyl groups attached to the mannopyranoside structure. This compound is often utilized in the study of diseases and conditions such as cancer and inflammation due to its ability to target specific pathways or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups in mannose followed by benzoylation. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Benzoylation: The protected mannose is then treated with benzoyl chloride (BzCl) in the presence of a base such as pyridine to introduce the benzoyl groups.

    Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) to yield the final product.

Industrial Production Methods

Industrial production of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted mannopyranosides.

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of glycoproteins and glycolipids.

    Medicine: Investigated for its potential therapeutic effects in cancer and inflammation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as an active ingredient that targets receptors or enzymes involved in disease pathways. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling to exert its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-benzoyl-a-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside
  • Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-mannopyranoside

Uniqueness

Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside is unique due to its specific substitution pattern on the mannopyranoside ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it valuable in various research and industrial applications.

Biological Activity

Methyl 2,3,6-tri-O-benzoylhexopyranoside is a glycoside derivative known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of enzymatic inhibition and antitumor activity. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including regioselective esterification with N-benzoylimidazole, which allows for the introduction of benzoyl groups at specific hydroxyl positions. This structural modification can significantly influence its biological properties .

1. Enzyme Inhibition

One of the key areas of research on this compound involves its role as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. For instance, certain analogs have demonstrated inhibitory effects significantly stronger than traditional inhibitors like kojic acid .

Table 1: Inhibitory Effects on Tyrosinase

CompoundIC50 (µM)Comparison to Kojic Acid
This compound0.08220 times stronger
Kojic Acid17.68Baseline

This strong inhibitory effect suggests potential applications in treating hyperpigmentation disorders .

2. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit selective toxicity towards tumor cells under hypoxic conditions. The presence of sulfur in some derivatives has been linked to enhanced antitumor properties due to their ability to disrupt metabolic pathways essential for tumor growth .

Case Study: Antitumor Efficacy

  • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
  • Method : Treatment with different concentrations of this compound.
  • Results : Significant reduction in cell viability was observed in treated groups compared to controls.

3. Antioxidant Properties

Another significant biological activity attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that facilitate interactions with target enzymes and cellular components. The presence of multiple benzoyl groups enhances lipophilicity and may improve membrane permeability, allowing for better interaction with intracellular targets.

Properties

IUPAC Name

(4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFEILSURAFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979632
Record name Methyl 2,3,6-tri-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-46-3
Record name NSC50742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,6-tri-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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